molecular formula C10H8N2OS B2858545 5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 165283-98-7

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No. B2858545
M. Wt: 204.25
InChI Key: VQSFARIYUUEKEA-UHFFFAOYSA-N
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Description

“5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H8N2OS . It is related to a class of compounds known as quinolines, which are aromatic compounds with two fused six-membered rings .

Scientific Research Applications

  • Pharmacological Research

    • The 5-Oxo-hexahydroquinoline (5-oxo-HHQ) structure, which is similar to the compound you mentioned, has been found to have diverse biological activities .
    • Various synthetic analogs of 5-oxo-HHQ have been synthesized and assessed for different biological activities . Some derivatives have exhibited myorelaxant, analgesic, anticancer, antibacterial, antifungal, antitubercular, antimalarial, antioxidant, anti-inflammatory, multidrug resistance reversal, anti-Alzheimer, neuroprotective, antidiabetic, antidyslipidemic and antiosteoporotic activities .
    • The synthesis of 5-oxo-HHQs and their derivatives is achieved through multicomponent condensation reactions . The reaction includes cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .
  • Organic Chemistry

    • 3-Allenyl-4-aryl-7,7-dimethyl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carbonitriles were synthesized via [3,3]-sigmatropic rearrangement of 4-aryl-7,7-dimethyl-5-oxo-2- (prop-2-yn-1-ylsulfanyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitriles .
    • The structure of 3-allenyl-7,7-dimethyl-4- (2-nitrophenyl)-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-carbonitrile was determined by X-ray analysis .
  • Pharmaceutical Research

    • A compound named “7,7-DIMETHYL-5-OXO-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-QUINOLINE-3-CARBONITRILE” is available for purchase from Sigma-Aldrich . This suggests that it might be used in pharmaceutical research, although specific applications are not mentioned .
  • Organic Synthesis

    • Ten 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines have been synthesized in three-component interactions of 1,3-cyclohexanedione or dimedone, urea or thiourea, and substituted benzaldehydes . This suggests that similar compounds might be used in the synthesis of other complex organic molecules .
  • Chemical Rearrangement

    • 3-Allenyl-4-aryl-7,7-dimethyl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinoline-3-carbonitriles were synthesized via [3,3]-sigmatropic rearrangement of 4-aryl-7,7-dimethyl-5-oxo-2- (prop-2-yn-1-ylsulfanyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitriles . This indicates that similar compounds might be used in studies of chemical rearrangement .
  • Chemical Synthesis

    • Twenty novel 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines have been obtained in reactions of 2-formyl-1,3-cyclohexanedione and its 5,5-dimethyl- and 5-phenyl derivatives with 4-chloro- and 4-carbonylaminobenzamidines, 3- and 4-carbamidinopyridines, 2-carbamidinopyrazine, 2-carbamidino-5-trifluoromethylpyridine, 1-carbamidinopyrrolidine, 4-carbamidinomorpholine, and 1-carbamidino-3,5-dimethylpyrazole . This suggests that similar compounds might be used in the synthesis of other complex organic molecules .
  • Pharmaceutical Research

    • A compound named “7,7-DIMETHYL-5-OXO-2-THIOXO-1,2,5,6,7,8-HEXAHYDRO-QUINOLINE-3-CARBONITRILE” is available for purchase from Sigma-Aldrich . This suggests that it might be used in pharmaceutical research, although specific applications are not mentioned .

properties

IUPAC Name

5-oxo-2-sulfanylidene-1,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSFARIYUUEKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C(=S)N2)C#N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Synthesis routes and methods

Procedure details

Prepared in 52% yield from cyclohexane-1,3-dione in analogy to the procedure described for 7,7-dimethyl-5-oxo-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile synthesis.
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